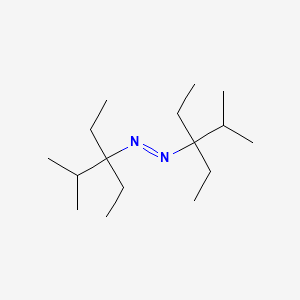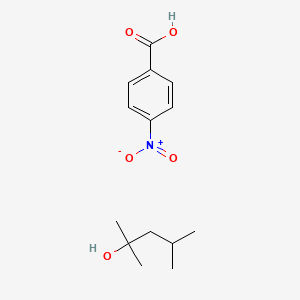
2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpentan-2-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications2,4-Dimethylpentan-2-ol is a tertiary alcohol with the molecular formula C7H16O 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4 . Both compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Méthodes De Préparation
2,4-Dimethylpentan-2-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis . Industrial production methods typically involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity.
4-nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . These methods provide high selectivity and yield, making them suitable for industrial-scale production.
Analyse Des Réactions Chimiques
2,4-Dimethylpentan-2-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Dehydration: It can be dehydrated to form alkenes in the presence of acid catalysts.
4-nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas or metal hydrides.
Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
Nitration: It can undergo further nitration to form dinitrobenzoic acids under specific conditions.
Applications De Recherche Scientifique
2,4-Dimethylpentan-2-ol: is used in:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Solvent: In various chemical reactions due to its ability to dissolve a wide range of compounds.
4-nitrobenzoic acid: finds applications in:
Pharmaceuticals: As a precursor to the synthesis of procaine and folic acid.
Catalysis: As a co-catalyst in various organic reactions.
Material Science: In the preparation of mononuclear zinc carboxylate complexes.
Mécanisme D'action
2,4-Dimethylpentan-2-ol: exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions with various molecular targets. This makes it a versatile intermediate in organic synthesis.
4-nitrobenzoic acid: acts through its nitro and carboxyl groups, which can participate in a variety of chemical reactions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
2,4-Dimethylpentan-2-ol: is similar to other tertiary alcohols like tert-butanol and 2-methyl-2-butanol . its unique structure provides different steric and electronic properties, making it suitable for specific applications .
4-nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . Its para-nitro group provides distinct reactivity and selectivity in chemical reactions .
These compounds’ unique properties and reactivities make them valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
55705-65-2 |
|---|---|
Formule moléculaire |
C14H21NO5 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2,4-dimethylpentan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C7H16O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)5-7(3,4)8/h1-4H,(H,9,10);6,8H,5H2,1-4H3 |
Clé InChI |
JFUQWQWQKNDQQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


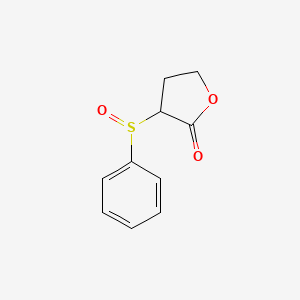

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)


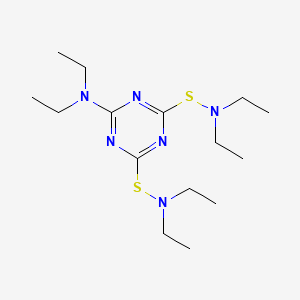

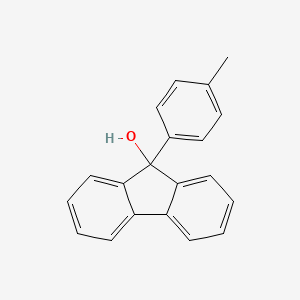
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
